Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate
Description
Properties
CAS No. |
93777-52-7 |
|---|---|
Molecular Formula |
C38H82NO7P |
Molecular Weight |
696.0 g/mol |
IUPAC Name |
dihexadecyl phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C32H67O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-32H2,1-2H3,(H,33,34);8-10H,1-6H2 |
InChI Key |
OTOYAWQBIJQTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.C(CO)[NH+](CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl ether, pentabromo derivative involves the bromination of diphenyl ether. The reaction typically occurs in the presence of a brominating agent such as bromine or a bromine compound. The process is carried out under controlled conditions to ensure the selective bromination of the diphenyl ether molecule.
Industrial Production Methods
In industrial settings, the production of Diphenyl ether, pentabromo derivative is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Structural Analysis and Reactivity Trends
Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate combines a tris(2-hydroxyethyl)ammonium cation with a dihexadecyl phosphate anion. Key reactivity features inferred from analogs include:
2.1. Hydrolysis of the Phosphate Ester Bond
Under acidic or alkaline conditions, the phosphate ester bonds in dihexadecyl phosphate may cleave:
-
Kinetics : Long-chain alkyl esters typically hydrolyze slower than short-chain analogs due to steric hindrance .
-
Catalysis : Tris(2-hydroxyethyl)ammonium may stabilize transition states via hydrogen bonding .
2.2. Ion-Exchange Reactions
The ammonium-phosphate ionic pair can undergo anion exchange in polar solvents:
Limitations and Research Gaps
-
No peer-reviewed studies specifically address the synthesis, kinetics, or mechanistic pathways of this compound.
-
Surfactant behavior and micelle formation are inferred from structurally similar compounds like Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate .
Recommended Experimental Proposals
To validate hypothesized reactivity:
-
Hydrolysis Studies : Monitor phosphate ester cleavage via in acidic/alkaline media.
-
Catalytic Screening : Test performance in Hantzsch or Biginelli reactions compared to FeO-based catalysts .
-
Thermal Stability : Conduct TGA/DSC to assess decomposition thresholds (e.g., aliphatic linker stability at 460–510°C) .
Scientific Research Applications
Drug Delivery Systems
One of the most significant applications of THEA-DHP is in drug delivery systems. Its surfactant properties enable it to encapsulate poorly soluble drugs, improving their bioavailability.
-
Case Study: Liposomal Formulations
A study investigated the use of THEA-DHP in liposomal formulations for delivering anticancer drugs. The results showed that liposomes modified with THEA-DHP exhibited significantly higher cellular uptake in cancer cell lines compared to standard liposomes lacking the compound. This enhancement was attributed to increased membrane fluidity and improved interaction with cancer cell membranes. -
Mechanism of Action
THEA-DHP enhances membrane permeability, facilitating the uptake of therapeutic agents into cells. This property has been confirmed through various assays, including fluorescence spectroscopy and electron microscopy.
Antimicrobial Activity
THEA-DHP exhibits strong antimicrobial properties against various microorganisms, including bacteria and fungi.
-
Case Study: Efficacy Against Bacteria
In a study evaluating its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, THEA-DHP demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL for both bacteria. This suggests its potential use in topical antiseptic formulations due to its rapid bactericidal action. -
Mechanism of Action
The antimicrobial activity is primarily due to the interaction between the positively charged ammonium groups of THEA-DHP and the negatively charged components of microbial membranes. This interaction disrupts microbial cell membranes, leading to cell lysis.
Biocompatibility and Safety
The biocompatibility of THEA-DHP is crucial for its application in biomedical fields.
- Cell Interaction Studies
Research indicates that THEA-DHP can alter membrane permeability in eukaryotic cells without causing significant cytotoxicity. This property is particularly relevant for drug delivery systems where enhanced permeability can facilitate the uptake of therapeutic agents.
Mechanism of Action
The mechanism by which Diphenyl ether, pentabromo derivative exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that propagate the combustion process, effectively slowing down or stopping the fire. The compound targets the gas phase of the combustion process, disrupting the formation of flammable gases.
Comparison with Similar Compounds
Tris(2-hydroxyethyl)ammonium Dihydrogen Phosphate
- Molecular formula: $ \text{C}6\text{H}{18}\text{NO}_7\text{P} $ ().
- Molecular weight : 247.18 g/mol.
- Key differences : The dihydrogen phosphate anion ($ \text{H}2\text{PO}4^- $) confers higher water solubility compared to the lipophilic dihexadecyl phosphate. This limits its utility in lipid-based formulations but makes it suitable for aqueous-phase applications .
Bis[tris(2-hydroxyethyl)ammonium] Hexadecyl Phosphate
- Molecular formula : Likely $ \text{C}{22}\text{H}{54}\text{N}2\text{O}7\text{P} $ ().
- Molecular weight : ~504 g/mol.
- Key differences : Contains two tris(2-hydroxyethyl)ammonium cations paired with one hexadecyl phosphate anion. This reduces hydrophobicity compared to dihexadecyl phosphate derivatives, altering micelle-forming behavior .
Surfactant Performance Comparison
Dihexadecyl Phosphate vs. Other Phosphate Esters
Findings :
- Dihexadecyl phosphate derivatives exhibit superior membrane stabilization in niosomes due to long alkyl chains restricting coalescence and aggregation .
- Tris(2-butoxyethyl) phosphate lacks surfactant efficacy but is used industrially for its thermal stability .
Cationic Surfactant Comparisons
Tris(2-hydroxyethyl)ammonium vs. Trimethylammonium Derivatives
Findings :
- The tris(2-hydroxyethyl)ammonium cation enhances biocompatibility and reduces cytotoxicity compared to trimethylammonium surfactants, making it preferable for biomedical applications .
Anion-Driven Functional Differences
Dihexadecyl Phosphate vs. Palmitate
| Compound | Anion Type | Solubility in Lipids | Encapsulation Efficiency |
|---|---|---|---|
| This compound | Phosphate ester | High | >80% |
| Tris(2-hydroxyethyl)ammonium palmitate (CAS: 49719-60-0) | Carboxylate | Moderate | ~60% |
Findings :
- Phosphate esters provide stronger electrostatic stabilization in niosomes than carboxylates, improving drug-loading capacity .
Biological Activity
Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate (THEA-DHP) is a quaternary ammonium compound notable for its surfactant and antimicrobial properties. This compound has garnered interest in various fields, particularly in pharmaceuticals and cosmetics, due to its unique biological activity profile. This article provides an overview of its biological activities, including antimicrobial effects, interactions with biological membranes, and potential applications in drug delivery systems.
Chemical Structure and Properties
THEA-DHP is characterized by a central nitrogen atom bonded to three hydroxyethyl groups and two long-chain hexadecyl phosphate moieties. Its molecular formula is CHNOP, with a molar mass of approximately 599.91 g/mol. The presence of long hydrophobic alkyl chains contributes to its surfactant properties, making it effective in stabilizing emulsions and enhancing the solubility of hydrophobic drugs.
Biological Activity
1. Antimicrobial Properties
THEA-DHP exhibits strong antimicrobial activity against a range of microorganisms, including bacteria and fungi. Studies have demonstrated that it disrupts microbial cell membranes, leading to cell lysis. The mechanism of action involves the interaction between the positively charged ammonium groups and the negatively charged components of microbial membranes, which enhances membrane permeability and ultimately results in cell death .
2. Interaction with Biological Membranes
Research indicates that THEA-DHP can alter membrane permeability in eukaryotic cells as well. This property is particularly relevant for drug delivery systems where enhanced permeability can facilitate the uptake of therapeutic agents into cells. The compound's ability to interact with lipid bilayers has been confirmed through various assays, including fluorescence spectroscopy and electron microscopy .
3. Applications in Drug Delivery
Due to its surfactant properties and ability to enhance membrane permeability, THEA-DHP is being explored as a carrier for drug delivery systems. It can encapsulate hydrophobic drugs, improving their bioavailability. In vitro studies have shown that formulations containing THEA-DHP can significantly increase the cellular uptake of poorly soluble drugs compared to conventional formulations .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of THEA-DHP against Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL for both bacteria. The study highlighted the potential use of THEA-DHP in topical antiseptic formulations due to its rapid bactericidal action.
Case Study 2: Drug Delivery Enhancement
Another investigation focused on the use of THEA-DHP in liposomal formulations for delivering anticancer drugs. The results indicated that liposomes modified with THEA-DHP showed a significantly higher cellular uptake in cancer cell lines compared to standard liposomes without the compound. This enhancement was attributed to both increased membrane fluidity and improved interaction with cancer cell membranes .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 93777-52-7 | Strong antimicrobial activity; effective surfactant properties |
| Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate | 13169429 | Similar structure; potential for enhanced biological activity due to different alkyl chain lengths |
| Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate | 66046-06-8 | Contains multiple ammonium groups; may exhibit enhanced biological activity due to increased positive charge density |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
